

Physicochemical Properties of Mometasone Furoate-d3: An In-depth Technical Guide

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Compound of Interest

Compound Name: Mometasone Furoate-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Mometasone Furoate-d3**, a deuterated analog of the potent synthetic corticosteroid, Mometasone Furoate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies. **Mometasone Furoate-d3** is primarily utilized as an internal standard for the precise quantification of Mometasone Furoate in biological matrices during pharmacokinetic and bioequivalence studies, leveraging its near-identical chemical behavior and distinct mass.

[\[1\]](#)[\[2\]](#)

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **Mometasone Furoate-d3**. Data for the non-deuterated Mometasone Furoate is also included for comparative purposes where specific data for the deuterated form is not available.

Property	Mometasone Furoate-d3	Mometasone Furoate
Chemical Name	9,21-dichloro-17-[(2-furanyl-3,4,5-d3-carbonyl)oxy]-11β-hydroxy-16α-methyl-pregna-1,4-diene-3,20-dione[1]	9α, 21-dichloro-11β, 17-dihydroxy-16α-methylpregna-1,4-diene-3, 20-dione 17-(2-furoate)[3]
Molecular Formula	C ₂₇ H ₂₇ Cl ₂ D ₃ O ₆ [1][4]	C ₂₇ H ₃₀ Cl ₂ O ₆ [3][5]
Formula Weight	524.5 g/mol [1]	521.4 g/mol [3][5]
Appearance	Solid[1]	White to off-white powder[3]
Purity	≥99% deuterated forms (d ₁ -d ₃) [1]	≥98% (HPLC)
Melting Point	Not explicitly reported. Expected to be similar to the non-deuterated form.	215-228 °C[5] / 218-220 °C[6]
Solubility	Soluble in Acetonitrile:Methanol (1:1)[1]	Insoluble in water, freely soluble in acetone and methylene chloride, sparingly soluble in heptane, soluble in DMSO.[3]
Storage	-20°C[1]	2-8°C
Stability	≥ 2 years at -20°C[1]	Not specified.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quantification of Mometasone Furoate and its deuterated analog. Below are summaries of key experimental protocols cited in the literature.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Mometasone Furoate-d3 is frequently employed as an internal standard for the quantification of Mometasone Furoate in human plasma.[7][8][9][10][11]

- **Sample Preparation:** A common procedure involves solid-phase extraction (SPE) to clean up and concentrate the analyte from the plasma matrix.^{[7][9][10][11]} **Mometasone Furoate-d3** is added to the plasma samples prior to extraction.^[7] The extracted samples are then reconstituted in an appropriate solvent mixture, such as 50:50 methanol:water.^{[7][10]}
- **Chromatographic Separation:** Ultra-high performance liquid chromatography (UPLC) is often used for separation. A typical column is an ACQUITY UPLC BEH Phenyl column.^{[7][10]} The mobile phase usually consists of a gradient of an aqueous solution with a modifier (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic solvent like methanol.^{[7][10]}
- **Mass Spectrometric Detection:** A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used for detection.^{[7][10]} Multiple reaction monitoring (MRM) is employed to enhance selectivity and sensitivity, with specific precursor-to-product ion transitions monitored for both Mometasone Furoate and the **Mometasone Furoate-d3** internal standard.^[7]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

NMR and MS are pivotal in confirming the structure of Mometasone Furoate and its related substances, including degradation products.^[12]

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded in a suitable deuterated solvent, such as CDCl_3 .^[12] Advanced NMR techniques can be used to unambiguously assign all proton and carbon signals and to determine the stereochemistry of the molecule. For instance, a very high one-bond coupling constant $^1J(\text{H-11}, \text{C-11})$ of 175 Hz was used to confirm the presence of an epoxide group in a degradation product of Mometasone Furoate.^[12]
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which helps in confirming the elemental composition of the molecule and its fragments.^[13]

Solid-State Characterization

The physical form of a pharmaceutical compound can significantly impact its properties.

Techniques used to characterize the solid state of Mometasone Furoate include:

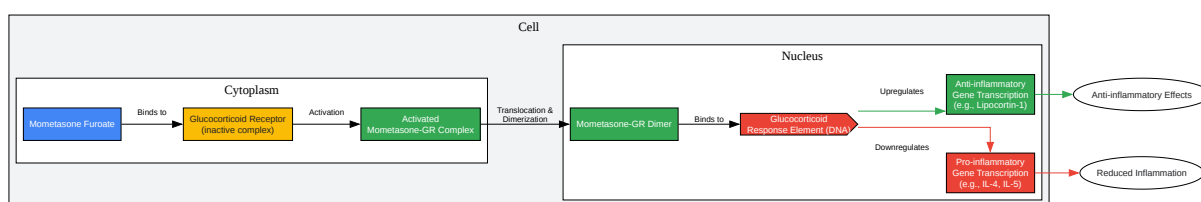
- X-ray Powder Diffraction (XRPD): This technique is used to identify the crystalline form of the compound. Variable temperature XRPD can be employed to study phase transitions upon heating.[\[14\]](#)
- Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to determine the melting point, and to study dehydration and decomposition processes.[\[14\]](#)
- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the molecule and can be used to differentiate between different solid forms.[\[14\]](#)
- Dynamic Moisture Adsorption: This method assesses the hygroscopicity of the material.[\[14\]](#)

Signaling Pathway and Mechanism of Action

Mometasone Furoate is a prodrug that is metabolized to Mometasone.[\[15\]](#) Mometasone exerts its anti-inflammatory effects by acting as a glucocorticoid receptor (GR) agonist.[\[5\]\[15\]\[16\]\[17\]](#)[\[18\]](#) The generally accepted signaling pathway is as follows:

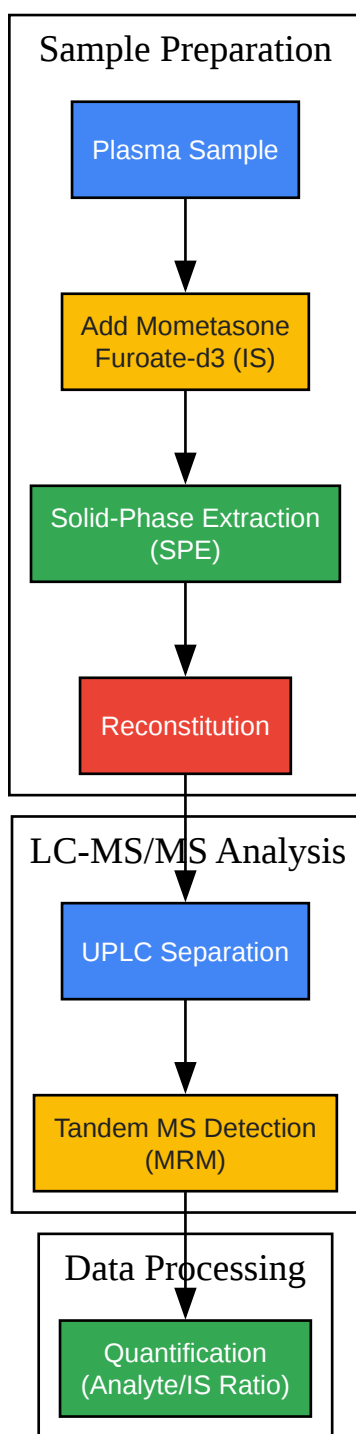
- Cellular Entry: Being lipophilic, Mometasone Furoate diffuses across the cell membrane into the cytoplasm.[\[16\]\[17\]](#)
- Receptor Binding: In the cytoplasm, Mometasone binds to the glucocorticoid receptor, which is part of a multiprotein complex. This binding causes a conformational change in the receptor and the dissociation of chaperone proteins.[\[16\]](#)
- Nuclear Translocation: The activated Mometasone-GR complex translocates into the nucleus.[\[16\]\[17\]](#)
- Gene Regulation: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[\[16\]\[17\]](#)

- Anti-inflammatory Effects: The binding to GREs modulates gene transcription. This leads to the increased expression of anti-inflammatory proteins (e.g., lipocortin-1, which inhibits phospholipase A2 and thereby the production of inflammatory mediators like prostaglandins and leukotrienes) and the decreased expression of pro-inflammatory proteins (e.g., cytokines like IL-4 and IL-5).^{[5][16][17][18]}



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Caption: Mometasone Furoate signaling pathway.



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Caption: LC-MS/MS quantification workflow.

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